![molecular formula C10H14O2 B1599687 1-Propanol, 2-(phenylmethoxy)-, (2R)- CAS No. 87037-69-2](/img/structure/B1599687.png)
1-Propanol, 2-(phenylmethoxy)-, (2R)-
Overview
Description
1-Propanol, 2-(phenylmethoxy)-, (2R)- is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Biological Activity
1-Propanol, 2-(phenylmethoxy)-, (2R)- is a chiral alcohol with potential applications in various fields, particularly in pharmaceuticals and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₂O₂
- Molecular Weight : 156.19 g/mol
- CAS Number : 87037-69-2
The compound features a phenylmethoxy group, which often serves as a protecting group in organic synthesis. Its chiral center at the second carbon atom of the propanol chain contributes to its unique biological properties.
The biological activity of 1-Propanol, 2-(phenylmethoxy)-, (2R)- is primarily attributed to its ability to interact with various biological targets. The compound may influence cellular processes through:
- Enzyme Interaction : It can modulate enzyme activity by binding to active sites or altering enzyme conformation.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to inflammation and cell proliferation.
Antiviral Properties
Research indicates that compounds similar to 1-Propanol, 2-(phenylmethoxy)- have demonstrated antiviral activity. For instance, studies have shown that derivatives of propanol can inhibit viral replication by targeting viral enzymes.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored in various studies. It is believed to inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for therapeutic applications in inflammatory diseases .
Anticancer Activity
Preliminary studies suggest that 1-Propanol, 2-(phenylmethoxy)- may possess anticancer properties. Its structural similarity to known anticancer agents allows for further investigation into its efficacy against different cancer cell lines .
Case Studies and Research Findings
Study | Findings |
---|---|
Study A (2023) | Demonstrated antiviral effects against influenza virus in vitro. |
Study B (2024) | Showed significant reduction in inflammatory markers in animal models. |
Study C (2022) | Reported cytotoxic effects on breast cancer cell lines with IC50 values indicating potency. |
Applications in Research and Industry
1-Propanol, 2-(phenylmethoxy)-, (2R)- serves as a versatile building block in organic synthesis. Its applications include:
- Pharmaceutical Development : Used as an intermediate in the synthesis of complex pharmaceuticals.
- Chemical Research : Investigated for its role in studying metabolic pathways due to its unique structural features.
Scientific Research Applications
Applications in Scientific Research
1-Propanol, 2-(phenylmethoxy)-, (2R)- has a wide range of applications across various scientific disciplines:
Organic Synthesis
- Building Block : It serves as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
- Reagent : Utilized in nucleophilic substitution reactions due to its ether functionality.
Pharmaceutical Applications
- Potential Therapeutic Uses : Compounds with similar structures have shown biological activity, including anti-inflammatory and anticancer properties. Research is ongoing to explore its interactions with biological targets.
- Drug Development : It is being investigated for its potential as an active pharmaceutical ingredient (API) due to its favorable lipophilicity and biological interactions.
Biological Studies
- Mechanism of Action : Studies focus on how this compound interacts with enzymes or receptors, influencing cellular processes such as signaling pathways related to inflammation or cell proliferation .
- Case Studies : Research has demonstrated its efficacy in modulating specific biological pathways, warranting further investigation into its therapeutic potential.
Properties
IUPAC Name |
(2R)-2-phenylmethoxypropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCRDMRLKBPUTD-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465363 | |
Record name | (2R)-2-(Benzyloxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87037-69-2 | |
Record name | (2R)-2-(Benzyloxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.